molecular formula C15H25NO5 B2492154 Ethyl 1-Boc-b-oxo-2-piperidinepropanoate CAS No. 1201437-16-2

Ethyl 1-Boc-b-oxo-2-piperidinepropanoate

Cat. No.: B2492154
CAS No.: 1201437-16-2
M. Wt: 299.367
InChI Key: SCLNDKCICAUPHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-Boc-b-oxo-2-piperidinepropanoate is a chemical compound with the molecular formula C15H25NO5 and a molecular weight of 299.37 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability. The compound is characterized by the presence of a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-Boc-b-oxo-2-piperidinepropanoate can be synthesized through a multi-step process involving the protection of the piperidine nitrogen, followed by the introduction of the ethyl ester group. The general synthetic route involves:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-Boc-b-oxo-2-piperidinepropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Forms the corresponding carboxylic acid.

    Reduction: Forms the corresponding alcohol.

    Substitution: Forms the free amine.

Scientific Research Applications

Ethyl 1-Boc-b-oxo-2-piperidinepropanoate is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-Boc-b-oxo-2-piperidinepropanoate involves its reactivity towards nucleophiles and electrophiles. The Boc protecting group provides stability to the piperidine nitrogen, allowing selective reactions at other functional groups. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors .

Comparison with Similar Compounds

Ethyl 1-Boc-b-oxo-2-piperidinepropanoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups and protecting groups, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

tert-butyl 2-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-5-20-13(18)10-12(17)11-8-6-7-9-16(11)14(19)21-15(2,3)4/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLNDKCICAUPHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1CCCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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